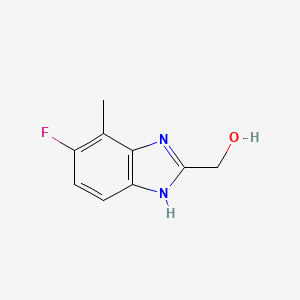
5-Fluoro-2-(hydroxymethyl)-4-methylbenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-(hydroxymethyl)-4-methylbenzimidazole: is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(hydroxymethyl)-4-methylbenzimidazole typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzimidazole derivative.
Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents such as Selectfluor.
Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, often using formaldehyde as the reagent.
Methylation: The methyl group is added using methylating agents like methyl iodide.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents and conditions but optimized for higher yields and purity. Continuous-flow reactors and other advanced techniques may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of corresponding benzimidazole oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole compounds with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers and other materials to improve their properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Antimicrobial Activity: It has potential antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine:
Cancer Research: The compound’s ability to interfere with DNA synthesis and repair pathways makes it a potential candidate for cancer treatment.
Drug Development: It can be used as a lead compound for developing new drugs targeting various diseases.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Pharmaceuticals: It can be incorporated into pharmaceutical formulations for various therapeutic applications.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(hydroxymethyl)-4-methylbenzimidazole involves its interaction with molecular targets such as enzymes and DNA. The fluorine atom enhances its binding affinity to these targets, while the hydroxymethyl group increases its solubility and bioavailability. The compound can inhibit enzyme activity by binding to the active site, preventing the enzyme from catalyzing its substrate. Additionally, it can interfere with DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
- 5-Fluoro-2-(hydroxymethyl)benzimidazole
- 4-Methylbenzimidazole
- 5-Fluoro-2-methylbenzimidazole
Comparison:
- 5-Fluoro-2-(hydroxymethyl)-4-methylbenzimidazole is unique due to the presence of both the fluorine atom and the hydroxymethyl group, which enhance its chemical properties and potential applications.
- 5-Fluoro-2-(hydroxymethyl)benzimidazole lacks the methyl group, which may affect its biological activity and solubility.
- 4-Methylbenzimidazole does not contain the fluorine atom, reducing its binding affinity to molecular targets.
- 5-Fluoro-2-methylbenzimidazole lacks the hydroxymethyl group, which may decrease its solubility and bioavailability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H9FN2O |
|---|---|
Molecular Weight |
180.18 g/mol |
IUPAC Name |
(5-fluoro-4-methyl-1H-benzimidazol-2-yl)methanol |
InChI |
InChI=1S/C9H9FN2O/c1-5-6(10)2-3-7-9(5)12-8(4-13)11-7/h2-3,13H,4H2,1H3,(H,11,12) |
InChI Key |
YDTFPHIWIUXYJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(N2)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[4-(2-Fluoroethoxy)phenyl]ethylamine](/img/structure/B11926181.png)





![beta-[(5-Bromo-3-pyridyl)oxy]phenethylamine](/img/structure/B11926214.png)
![Benzyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate](/img/structure/B11926219.png)


